1-(3-(Trifluoromethyl)benzyl)cyclopropanecarboxylic acid
Description
Properties
IUPAC Name |
1-[[3-(trifluoromethyl)phenyl]methyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O2/c13-12(14,15)9-3-1-2-8(6-9)7-11(4-5-11)10(16)17/h1-3,6H,4-5,7H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URFNSANNKDYAQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC(=CC=C2)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601170363 | |
| Record name | 1-[[3-(Trifluoromethyl)phenyl]methyl]cyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601170363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29765-44-4 | |
| Record name | 1-[[3-(Trifluoromethyl)phenyl]methyl]cyclopropanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29765-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[[3-(Trifluoromethyl)phenyl]methyl]cyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601170363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Trifluoromethyl)benzyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the cyclopropanation and trifluoromethylation steps to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Trifluoromethyl)benzyl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Trifluoromethylating agents like trifluoromethyl iodide (CF3I) are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
1-(3-(Trifluoromethyl)benzyl)cyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-(Trifluoromethyl)benzyl)cyclopropanecarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the cyclopropane ring provides structural rigidity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Variations and Key Substituents
The compound’s structural analogs differ primarily in the substituents on the aromatic ring or cyclopropane moiety. Key examples include:
Key Observations :
- Electronic Effects : The -CF₃ group is strongly electron-withdrawing, enhancing acidity and influencing binding interactions in biological systems compared to halogens (-Br, -Cl) .
Physicochemical Properties
| Property | 1-(3-(Trifluoromethyl)benzyl) analog | 1-(3-Bromophenyl) analog | 1-(3-Chlorophenyl) analog | 1-(Trifluoromethyl)cyclopropane analog |
|---|---|---|---|---|
| Molecular Weight | ~280 (estimated) | 241.08 | 196.63 | 154.09 |
| Lipophilicity (LogP) | High (due to -CF₃ and benzyl) | Moderate | Moderate | Moderate |
| Acidic Strength (pKa) | ~3.5 (carboxylic acid) | ~4.0 | ~4.0 | ~3.5 |
Key Observations :
- Halogenated analogs exhibit similar pKa values but lower metabolic stability compared to -CF₃ derivatives .
Key Observations :
- All analogs share acute toxicity (oral, dermal) due to the carboxylic acid group and halogen/-CF₃ substituents .
Biological Activity
Overview
1-(3-(Trifluoromethyl)benzyl)cyclopropanecarboxylic acid, with the molecular formula C12H11F3O2 and CAS number 29765-44-4, is an organic compound characterized by a cyclopropane ring linked to a benzyl group that has a trifluoromethyl substitution. Its unique structure imparts significant biological activity, making it a valuable compound in various fields, particularly in medicinal chemistry and biological research.
The biological activity of this compound primarily stems from its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances binding affinity and specificity, while the cyclopropane ring contributes to structural rigidity. These features enable the modulation of biochemical pathways, which can lead to various pharmacological effects.
Antioxidant Properties
Research indicates that compounds similar to this compound can influence the Nrf2-Keap1 pathway, which is crucial for cellular defense against oxidative stress. Inhibition of the Keap1-Nrf2 protein-protein interaction (PPI) has been associated with potential therapeutic effects in diseases related to oxidative stress and inflammation .
Anticancer Activity
The compound has shown promise in preclinical studies for its potential anticancer properties. It may inhibit cell proliferation by affecting signaling pathways involved in cancer cell growth. A study indicated that certain derivatives of cyclopropanecarboxylic acids exhibit antiproliferative effects against various cancer cell lines, suggesting that this compound could be explored further for its anticancer potential.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound. Variations in the trifluoromethyl position and modifications to the cyclopropane ring can significantly affect its potency and selectivity. For instance, studies have shown that small changes in the molecular structure can lead to substantial differences in biological activity, emphasizing the need for detailed SAR analysis .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Description | Notable Biological Activity |
|---|---|---|
| 1-(3-(Trifluoromethyl)phenyl)cyclopropanecarboxylic acid | Similar trifluoromethyl substitution | Anticancer properties |
| 1-(4-(Trifluoromethyl)benzyl)cyclopropanecarboxylic acid | Different position of trifluoromethyl group | Potential enzyme inhibition |
| 1-(2-(Trifluoromethyl)benzyl)cyclopropanecarboxylic acid | Another positional variant | Varies in binding affinity |
Case Studies
- Nrf2-Keap1 Interaction Study : A series of macrocyclic compounds were evaluated for their ability to inhibit the Nrf2-Keap1 PPI. Among these, derivatives similar to this compound demonstrated effective binding with a dissociation constant (K_D) of approximately 4 µM, indicating good potential for further development as therapeutic agents against oxidative stress-related diseases .
- Antiproliferative Effects : In vitro studies have shown that certain derivatives exhibit significant antiproliferative effects against human cancer cell lines. For example, a related compound was found to reduce cell viability by over 50% at concentrations as low as 10 µM after 48 hours of treatment, highlighting the potential of structurally similar compounds in cancer therapy.
Q & A
Q. What are the recommended synthetic routes for 1-(3-(Trifluoromethyl)benzyl)cyclopropanecarboxylic acid, and how are reaction conditions optimized?
The synthesis typically involves cyclopropanation via carbene insertion or ring-closing strategies. For example, a related cyclopropane derivative was synthesized by treating a precursor with lithium hydroxide in methanol/water, followed by purification via silica gel column chromatography (hexane/ethyl acetate) . Key optimization steps include:
- Temperature control : Reactions are often initiated at 0°C to minimize side reactions.
- Purification : Gradient elution in column chromatography improves yield and purity.
- Acid/Base Workup : Citric acid washes remove unreacted bases, enhancing product isolation .
Q. How is this compound characterized using spectroscopic techniques?
Standard characterization includes:
- NMR Spectroscopy : , , and NMR identify structural features (e.g., trifluoromethyl group at δ −88 to −91 ppm in NMR) .
- HRMS : Validates molecular weight with <1 ppm error (e.g., [M+Na] at 456.0498 vs. calculated 456.0502) .
- HPLC : Purity assessment (>98%) via high-performance liquid chromatography under acidic mobile phases .
Q. What solubility and stability considerations are critical for handling this compound?
- Solubility : Limited aqueous solubility necessitates polar aprotic solvents (e.g., DMSO, methanol) for biological assays.
- Stability : Hydrolytic degradation of the cyclopropane ring under strong acids/bases requires storage at −20°C in inert atmospheres .
Advanced Research Questions
Q. What strategies mitigate cyclopropane ring instability in physiological environments?
- Steric Shielding : Introducing bulky substituents adjacent to the cyclopropane ring reduces ring strain.
- Prodrug Design : Esterification of the carboxylic acid group enhances metabolic stability, as seen in related cyclopropane derivatives .
- pH Buffering : Formulating with citrate buffers (pH 4–6) minimizes acid-catalyzed degradation .
Q. How do structural modifications (e.g., trifluoromethyl position) affect biological activity?
- Case Study : A pyrazole analog with a 3-(trifluoromethyl)benzyl group exhibited anti-proliferative activity in prostate cancer via mTOR/p70S6K inhibition, while positional isomers showed reduced potency .
- Key Insight : The trifluoromethyl group’s electron-withdrawing effects enhance target binding affinity, but steric hindrance at the 3-position optimizes pharmacokinetics .
Q. What computational models predict target interactions for this compound?
- Docking Studies : Molecular docking with AutoDock Vina identifies potential binding to kinase domains (e.g., mTOR) using the cyclopropane-carboxylic acid as a hydrogen bond donor .
- MD Simulations : All-atom simulations (AMBER force field) assess stability of ligand-target complexes over 100 ns trajectories .
Q. How can contradictions in reported biological data be resolved?
- Assay Variability : Discrepancies in IC values may arise from differences in cell lines (e.g., LNCaP vs. PC3 prostate cancer models) .
- Metabolic Interference : Liver microsome assays (e.g., human vs. murine) reveal species-specific CYP450 metabolism impacting efficacy .
Q. What in vivo models evaluate pharmacokinetics and toxicity?
- Xenograft Models : Subcutaneous prostate tumor xenografts in nude mice assess tumor volume reduction and systemic toxicity (e.g., liver enzyme ALT/AST levels) .
- Pharmacokinetic Parameters : Oral bioavailability (<20% in rodents) necessitates intravenous administration for stable plasma concentrations .
Q. How are structure-activity relationship (SAR) studies designed for analogs?
Q. What challenges arise in enantioselective synthesis, and how are they addressed?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
